2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide
Description
The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide features a pyridinone core (4-oxo-1,4-dihydropyridine) substituted with a methoxy group at position 5 and a pyrimidin-2-ylthio-methyl moiety at position 2. The acetamide side chain is linked to an o-tolyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-14-6-3-4-7-16(14)23-19(26)12-24-11-18(27-2)17(25)10-15(24)13-28-20-21-8-5-9-22-20/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWMIIYAUZLYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through thioether formation. The final steps often include acylation and methoxylation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyridinone core distinguishes it from analogs with quinazolinone, pyrimidinone, or thienopyrimidine systems. Key differences include:
Analysis :
- Pyridinone vs.
- Thioether Linkage: The target’s pyrimidin-2-ylthio group contrasts with pyrimidinone-thio () or thienopyrimidine-thio () moieties. These variations influence electronic properties and steric bulk.
- Acetamide Substituents : The o-tolyl group in the target compound may enhance membrane permeability compared to N-benzyl () or N-phenyl () groups .
Physicochemical Properties
Comparative data for melting points, yields, and spectral features:
Analysis :
- Higher melting points in pyrimidinone derivatives (e.g., 196–198°C in ) suggest greater crystallinity due to hydrogen bonding from the pyrimidinone NH group.
- The target compound’s methoxy group may reduce polarity compared to chlorophenoxy substituents in quinazolinones .
Analysis :
Optimization Insights :
- Replacing the pyrimidin-2-ylthio group with thienopyrimidine () could modulate selectivity for kinase targets.
- Introducing polar groups (e.g., piperazinyl in ) may improve solubility for systemic applications .
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves three key stages:
Pyridinone Core Formation : Cyclization of 5-methoxy-4-hydroxypyridine derivatives under basic conditions (e.g., NaOH in DMF at 80°C) to form the 4-oxo-pyridin-1(4H)-yl scaffold .
Thioether Linkage Introduction : Nucleophilic substitution using pyrimidin-2-thiol in the presence of a coupling agent (e.g., DCC) at 60°C under nitrogen .
Acetamide Coupling : Reaction of the intermediate with o-tolylamine using EDCI/HOBt in dichloromethane, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7) .
Q. Key Conditions :
- Temperature control (60–80°C) to avoid side reactions.
- Anhydrous solvents (DMF, DCM) and inert atmosphere (N₂/Ar) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
| Technique | Parameters | Critical Observations | References |
|---|---|---|---|
| 1H NMR | 400 MHz, DMSO-d₆ | δ 2.1 (s, CH₃), δ 3.8 (s, OCH₃), δ 7.2 (m, aryl-H) | |
| 13C NMR | 100 MHz, DMSO-d₆ | δ 168 (C=O pyridinone), δ 55 (OCH₃) | |
| HPLC | C18 column, 1.0 mL/min, 254 nm | Retention time: 8.5 min, purity >98% | |
| HRMS | ESI+ | [M+H]+ m/z 454.1521 (calc. 454.1524) |
Q. Purity Criteria :
- HPLC purity ≥95% for biological assays.
- Residual solvent levels (e.g., DMF < 500 ppm) per ICH guidelines .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step, considering steric hindrance?
- Reagent Design : Use bulkier but more reactive thiolating agents (e.g., 2-mercaptopyrimidine with electron-withdrawing groups) to enhance nucleophilicity .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF > THF) to stabilize transition states .
- Kinetic Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane) to terminate the reaction at 85% conversion, minimizing by-products .
Q. How should researchers resolve discrepancies between computational and experimental spectroscopic data?
- Solvent Effects : Recalculate DFT/NMR shifts using implicit solvent models (e.g., PCM for DMSO) to match experimental conditions .
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., pyridinone vs. pyrimidine ring conformers) via single-crystal analysis .
- Dynamic Effects : Conduct variable-temperature NMR (VT-NMR) to detect rotameric equilibria affecting chemical shifts .
Q. Example Workflow :
Compare experimental 1H NMR (δ 7.4–7.6) with DFT-predicted aromatic proton environments.
Adjust computational models for hydrogen bonding with DMSO .
Q. What in vitro strategies are recommended to evaluate kinase inhibition activity?
| Assay Component | Details | References |
|---|---|---|
| Target Kinases | EGFR, VEGFR2, CDK2 (10 µM compound) | |
| Assay Type | ADP-Glo™ kinase assay (luminescence) | |
| Positive Control | Staurosporine (IC₅₀ = 2.3 nM for EGFR) | |
| Negative Control | 0.1% DMSO in assay buffer | |
| Data Analysis | Dose-response curves (n = 3, ±SEM) |
Q. Validation Steps :
- Counter-screen against PKA and PKC to assess selectivity .
- Use SPR (surface plasmon resonance) to determine binding kinetics (ka/kd) .
Q. How can structural analogs guide SAR studies for improving metabolic stability?
| Analog Modification | Impact on Stability | Reference |
|---|---|---|
| Methoxy → Trifluoromethoxy | Increased metabolic resistance | |
| o-Tolyl → p-Fluorophenyl | Enhanced CYP450 stability | |
| Thioether → Sulfone | Reduced glutathione conjugation |
Q. Methodology :
- Synthesize analogs via parallel synthesis.
- Assess microsomal stability (human liver microsomes, 1 mg/mL, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
